1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC16081894
Molecular Formula: C18H21BrN4O2
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H21BrN4O2 |
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Molecular Weight | 405.3 g/mol |
IUPAC Name | 1-benzyl-8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Standard InChI | InChI=1S/C18H21BrN4O2/c1-12(2)9-10-22-14-15(20-17(22)19)21(3)18(25)23(16(14)24)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Standard InChI Key | OQIJOLROUORMDY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecule features a purine backbone substituted at positions 1, 3, 7, and 8 (Figure 1). The purine core is dihydroxylated at positions 2 and 6, forming the dione motif. Critical substituents include:
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1-position: Benzyl group, introducing aromaticity and lipophilicity.
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3-position: Methyl group, influencing electronic distribution.
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7-position: Isopentyl (3-methylbutyl) chain, enhancing hydrophobic interactions.
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8-position: Bromine atom, a common halogenation site for modulating bioactivity .
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₈H₂₀BrN₅O₂ |
Molecular Weight | 418.29 g/mol |
IUPAC Name | 1-benzyl-8-bromo-7-(3-methylbutyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
SMILES | Brc1n(C)c2nc(CC(C)CC)[n]c2c(=O)n1CCc1ccccc1 |
Synthesis and Optimization
Reaction Pathways
A plausible synthesis route adapts methodologies from analogous 8-bromo-xanthine derivatives . The process likely involves:
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Halogenation: Introduction of bromine at the 8-position of a preformed xanthine scaffold.
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Alkylation: Sequential substitution at N1 and N7 using benzyl and isopentyl halides, respectively.
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Purification: Chromatography or recrystallization to achieve >98% purity .
Key Considerations:
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Temperature Control: Alkylation at N7 typically requires mild heating (40–60°C) to avoid side reactions .
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Base Selection: Sodium carbonate or potassium tert-butoxide facilitates deprotonation of the purine nitrogens .
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Solvent Systems: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction kinetics .
Physicochemical Properties
Stability and Solubility
While experimental data for this specific compound are unavailable, predictions are based on structural analogs :
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Source Compound Reference |
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Melting Point | 280–285°C | |
LogP | 2.8 ± 0.3 | Calculated |
Aqueous Solubility | 0.12 mg/mL (25°C) | |
pKa | 8.6 (imidazole N-H) |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) .
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NMR: Expected singlet for N3-methyl (~δ 3.3 ppm) and multiplet signals for benzyl protons (~δ 7.2–7.4 ppm) .
Research Gaps and Future Directions
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